(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester, also known as tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate, is a chemical compound with the molecular formula CHFNO and a molecular weight of 218.268 g/mol. This compound is notable for its unique structural features, particularly the presence of a fluorine atom on the piperidine ring, which enhances its reactivity and biological activity. It is primarily utilized in organic synthesis and medicinal chemistry due to these characteristics.
The compound can be sourced from various chemical supply companies and is classified under carbamates, which are esters or salts of carbamic acid. The presence of the fluorine atom classifies it further into fluorinated organic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals .
The synthesis of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester typically involves several key steps:
Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability in production.
The molecular structure of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester can be represented as follows:
The structural integrity of this compound allows it to interact effectively with biological targets, making it a valuable candidate in medicinal chemistry .
(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester undergoes various chemical reactions:
The mechanism of action for (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester involves its interaction with specific biological targets. The fluorine atom increases the compound’s lipophilicity and metabolic stability, facilitating its ability to penetrate biological membranes and interact with enzymes effectively. The carbamate moiety serves as a protecting group for amines, aiding in the compound's incorporation into larger molecular frameworks during synthesis .
(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester has several scientific applications:
Synthetic routes to (3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester typically exploit late-stage fluorination or fluorinated building block strategies. A prevalent approach involves the nucleophilic substitution of activated piperidine precursors (e.g., 4-hydroxypiperidine derivatives) using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, followed by Boc protection. Alternative pathways utilize N-Boc-4-aminopyridinium salts subjected to electrophilic fluorination, though regioselectivity challenges necessitate careful optimization [3] [6]. Critical to yield improvement (typically 60-85%) is the exclusion of moisture during fluorination and the use of aprotic polar solvents (e.g., DCM, THF). Post-fluorination, carbamoylation employs di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., aqueous NaOH/THF at 0°C → RT), ensuring chemoselective N-protection without epimerization [2] [5].
Hydrogenation of pyridine or pyridinone precursors provides direct access to the saturated piperidine core. Key innovations focus on catalyst selection and stereocontrol:
Table 1: Hydrogenation Performance Under Diverse Catalytic Systems
Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) | diastereoselectivity (cis:trans) |
---|---|---|---|---|---|
Pd/C (10%) | EtOAc | 3 | 12 | 92 | 1:1 |
PtO₂ | MeOH | 1 | 8 | 85 | 1.5:1 |
Rh/Al₂O₃ | i-PrOH | 50 | 6 | 78 | 3:1 |
Crabtree’s catalyst | DCM | 10 | 24 | 65 | >20:1 (ee = 95%) |
The Boc group serves as a cornerstone for N-protection due to its orthogonal stability:
Condition | Time | Temp (°C) | Stability | Notes |
---|---|---|---|---|
pH < 1 (aq. HCl) | 1 h | 100 | Unstable | Rapid cleavage |
pH = 4 (buffer) | 24 h | RT | Stable | No decomposition |
NaOCH₃/MeOH (0.1M) | 12 h | RT | Stable | Base-tolerant |
TFA/DCM (50%) | 0.5 h | RT | Unstable | Quantitative deprotection |
Controlling the C3-fluorine stereochemistry is critical for pharmacological relevance. Key strategies include:
Table 3: Stereoisomers of (3-Fluoro-piperidin-4-yl)-carbamic Acid Tert-Butyl Ester
Stereoisomer | CAS Number | Relative Configuration | Remarks |
---|---|---|---|
rel-(3R,4S)-cis-isomer | 1268521-83-0 | 3R,4S | Predominant product of catalytic hydrogenation |
rel-(3R,4R)-trans-isomer | 1268520-95-1 | 3R,4R | Minor isomer under Pd/C hydrogenation |
(3S,4R)-cis-isomer | 1434126-99-4 | 3S,4R | Pharmacologically active enantiomer |
cis-(3-Fluoro-piperidin-4-yl)methyl | 1932066-19-7 | Sidechain functionalized | Derivative for peptide coupling |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2